molecular formula C15H10F3N3O4S2 B10757464 4-{5-[(Z)-(2-Imino-4-Oxo-1,3-Thiazolidin-5-Ylidene)methyl]furan-2-Yl}-2-(Trifluoromethyl)benzenesulfonamide

4-{5-[(Z)-(2-Imino-4-Oxo-1,3-Thiazolidin-5-Ylidene)methyl]furan-2-Yl}-2-(Trifluoromethyl)benzenesulfonamide

Cat. No.: B10757464
M. Wt: 417.4 g/mol
InChI Key: RGVVHQNJKUNSFQ-WDZFZDKYSA-N
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Description

This compound, characterized by its unique combination of a trifluoromethylbenzenesulfonamide core and a thiazolidine ring system, exhibits a range of interesting chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis typically involves multistep organic reactions starting from commercially available precursors. One common route may involve the initial formation of the thiazolidine ring, followed by functionalization steps to introduce the furan and benzenesulfonamide groups. Key reaction conditions would include controlled temperatures, use of specific catalysts, and purification techniques such as recrystallization or chromatography. Industrial Production Methods: For large-scale production, methods may include optimization of reaction conditions to maximize yield and purity, potentially utilizing flow chemistry techniques for continuous production.

Chemical Reactions Analysis

Types of Reactions It Undergoes: The compound can participate in various types of reactions, including:

  • Oxidation: Altering functional groups within the thiazolidine or furan rings.

  • Reduction: Reducing the imino or keto groups.

  • Substitution: Particularly in reactions involving the trifluoromethyl and sulfonamide groups. Common Reagents and Conditions Used in These Reactions: Reagents such as oxidizing agents (e.g., KMnO4, H2O2), reducing agents (e.g., LiAlH4, NaBH4), and various catalysts or bases for substitution reactions. Major Products Formed From These Reactions: Products would vary based on the type of reaction, potentially leading to derivatives with modified functional groups or new ring structures.

Scientific Research Applications

This compound has a wide range of applications across different fields:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules, especially in medicinal chemistry.

  • Biology: Potential as a biochemical tool for probing cellular processes.

  • Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory or anticancer activity.

  • Industry: Utilized in materials science for the development of advanced materials with specific properties, such as improved solubility or stability.

Mechanism of Action

The exact mechanism of action would depend on its application, but generally involves interaction with molecular targets such as enzymes or receptors. The compound's structure allows it to engage in specific binding interactions, potentially modulating the activity of these targets and affecting cellular pathways.

Comparison with Similar Compounds

When compared to similar compounds, such as other sulfonamide derivatives or thiazolidine-containing molecules, "4-{5-[(Z)-(2-Imino-4-Oxo-1,3-Thiazolidin-5-Ylidene)methyl]furan-2-Yl}-2-(Trifluoromethyl)benzenesulfonamide" stands out due to its unique combination of functional groups. This uniqueness can confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and application. Similar compounds might include:

  • Sulfonamide derivatives like sulfamethoxazole.

  • Thiazolidine derivatives with varying substituents.

  • Other trifluoromethyl-containing molecules.

Properties

Molecular Formula

C15H10F3N3O4S2

Molecular Weight

417.4 g/mol

IUPAC Name

4-[5-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]-2-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C15H10F3N3O4S2/c16-15(17,18)9-5-7(1-4-12(9)27(20,23)24)10-3-2-8(25-10)6-11-13(22)21-14(19)26-11/h1-6H,(H2,19,21,22)(H2,20,23,24)/b11-6-

InChI Key

RGVVHQNJKUNSFQ-WDZFZDKYSA-N

Isomeric SMILES

C1=CC(=C(C=C1C2=CC=C(O2)/C=C\3/C(=O)NC(=N)S3)C(F)(F)F)S(=O)(=O)N

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(O2)C=C3C(=O)NC(=N)S3)C(F)(F)F)S(=O)(=O)N

Origin of Product

United States

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